Palbociclib N-Acetic Acid
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Overview
Description
Palbociclib N-Acetic Acid is a derivative of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer . The compound works by inhibiting the activity of CDK4/6, thereby preventing the progression of the cell cycle from the G1 phase to the S phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palbociclib N-Acetic Acid can be synthesized through a series of chemical reactions starting from 2-(methylthio)pyrimidin-4(3H)-one. The synthetic route involves nucleophilic substitution, bromination, and cyclopentylamine substitution, followed by a Heck reaction, oxidation, and cross-coupling reactions . The process is typically carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scalable synthetic routes that use readily available raw materials and reagents. The process is designed to be economically viable and environmentally friendly, with steps such as nucleophilic substitution, bromination, and cyclopentylamine substitution being optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Palbociclib N-Acetic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cross-Coupling: Formation of carbon-carbon bonds between two different molecules.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, bromine, cyclopentylamine, and acetic anhydride. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and yield .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield this compound. These intermediates include brominated and cyclopentylamine-substituted pyrimidines .
Scientific Research Applications
Palbociclib N-Acetic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying CDK4/6 inhibition.
Biology: Employed in cell cycle studies to understand the regulation of cell division.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Palbociclib N-Acetic Acid exerts its effects by selectively inhibiting CDK4/6, which are crucial for the progression of the cell cycle from the G1 phase to the S phase . By inhibiting these kinases, the compound prevents the phosphorylation of the retinoblastoma protein, thereby inducing cell cycle arrest and senescence . This mechanism is particularly effective in cancer cells that rely on CDK4/6 for proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Palbociclib N-Acetic Acid include:
Ribociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.
Abemaciclib: A CDK4/6 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
This compound is unique in its high selectivity for CDK4/6 and its ability to induce prolonged cell cycle arrest and senescence. This makes it particularly effective in treating cancers that are dependent on these kinases for growth .
Properties
Molecular Formula |
C22H24N6O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]amino]acetic acid |
InChI |
InChI=1S/C22H24N6O4/c1-12-16-10-25-22(26-17-8-7-14(9-24-17)23-11-18(30)31)27-20(16)28(15-5-3-4-6-15)21(32)19(12)13(2)29/h7-10,15,23H,3-6,11H2,1-2H3,(H,30,31)(H,24,25,26,27) |
InChI Key |
YIWNPHRTSDVRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)NCC(=O)O)C4CCCC4)C(=O)C |
Origin of Product |
United States |
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